molecular formula C18H19F2N5O2S B2944149 1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 869344-63-8

1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2944149
CAS No.: 869344-63-8
M. Wt: 407.44
InChI Key: DGZMPXFHTWWINY-UHFFFAOYSA-N
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Description

The compound “1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several functional groups, including the triazole ring, a piperidine ring, and a carboxamide group. The exact structure would be determined using techniques such as 1D (1H and 13C) and 2D (HSQC and HMBC) NMR .

Scientific Research Applications

Synthesis and Evaluation for Biological Activities

Research has been dedicated to synthesizing various derivatives related to "1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide" and evaluating their biological activities. For instance, Liu et al. (2009) synthesized a series of derivatives and evaluated them for positive inotropic activity, highlighting their potential in cardiac therapeutic applications (Liu et al., 2009). Similarly, Bektaş et al. (2007) focused on synthesizing new 1,2,4-triazole derivatives and assessing their antimicrobial activities, indicating their utility in combating microbial infections (Bektaş et al., 2007).

Antagonist and Inhibitor Studies

Some studies have identified compounds with similar structural motifs as inhibitors or antagonists to specific biological targets. For example, Thalji et al. (2013) discovered inhibitors of soluble epoxide hydrolase, a key enzyme implicated in various diseases, through the screening of a library that includes similar compounds (Thalji et al., 2013).

Molecular Docking and Antimicrobial Evaluation

Patil et al. (2021) conducted molecular docking studies and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives, showing the importance of structural analogs in the development of new antimicrobials (Patil et al., 2021).

Synthesis of Novel Derivatives with Anticancer and Antimicrobial Activities

Research on the synthesis of novel derivatives that include components of the chemical structure has led to the discovery of compounds with potential anticancer and antimicrobial activities. For instance, Suresh et al. (2016) synthesized new thiazolo-triazolo-pyridine derivatives and screened them for their antimicrobial activity, indicating the broad applicability of these compounds in pharmaceutical research (Suresh et al., 2016).

Properties

IUPAC Name

1-[(3,4-difluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O2S/c1-9-22-18-25(23-9)17(27)15(28-18)14(11-2-3-12(19)13(20)8-11)24-6-4-10(5-7-24)16(21)26/h2-3,8,10,14,27H,4-7H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZMPXFHTWWINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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